Cyflumetofen solves critical IPM challenges: resistance to legacy acaricides and off-target toxicity to predatory mites. As a pro-acaricide, it provides:
Cyflumetofen is a highly selective benzoylacetonitrile acaricide and a mitochondrial complex II inhibitor (succinate dehydrogenase inhibitor, SDHI) designated under IRAC Group 25A [1]. As a pro-acaricide, it undergoes in vivo de-esterification to form the active metabolite AB-1, which disrupts electron transport and ATP generation in phytophagous mites [2]. From a procurement perspective, Cyflumetofen is prioritized for agricultural and horticultural formulations due to its extreme target-site selectivity, offering robust control of Tetranychus and Panonychus species while exhibiting negligible toxicity to beneficial predatory mites and non-target insects [1]. This makes it a foundational active ingredient for Integrated Pest Management (IPM) programs and a critical rotational tool for managing mite populations that have developed resistance to legacy chemistries such as macrocyclic lactones and complex I inhibitors [3].
Substituting Cyflumetofen with common benchmark acaricides like abamectin or bifenazate frequently compromises Integrated Pest Management (IPM) workflows due to their high off-target toxicity to predatory mites (e.g., Phytoseiulus persimilis and Neoseiulus barkeri) [1]. While abamectin provides broad-spectrum control, it aggressively depletes beneficial mite populations, forcing growers into a cycle of repeated chemical interventions rather than sustained biological control [2]. Furthermore, substituting with other in-class SDHIs (such as cyenopyrafen or pyflubumide) fails when targeting specific resistant strains; for example, the H258Y mutation in succinate dehydrogenase confers strong cross-resistance to cyenopyrafen and pyflubumide, but Cyflumetofen retains its efficacy against these mutated populations [3]. Consequently, generic substitution either disrupts the biological control balance or fails against multi-resistant pest phenotypes.
Cyflumetofen provides unparalleled safety for beneficial arthropods compared to benchmark substitutes like abamectin and bifenazate. In comparative bioassays, Cyflumetofen demonstrated an LC50 of 2.52–7.53 mg/L against pest spider mites (T. cinnabarinus), while its LC50 for predatory mites (N. barkeri) exceeded 100,000 mg/L, yielding a Selectivity Factor (SF) of over 13,000-fold[1]. This selectivity is driven by a specific binding motif in the SDH subunit C of pest mites, ensuring that the active metabolite AB-1 is approximately 200-fold more potent at inhibiting pest SDH than predatory mite SDH [1]. In contrast, abamectin exhibits high toxicity to predatory mites, severely limiting its utility in concurrent biological control programs [2].
| Evidence Dimension | Selectivity Factor (Pest vs. Predatory Mite LC50 ratio) |
| Target Compound Data | >13,000-fold selectivity (LC50 pest: ~2.5-7.5 mg/L; LC50 predator: >100,000 mg/L) |
| Comparator Or Baseline | Abamectin and Bifenazate (exhibit high mortality in predatory mites) |
| Quantified Difference | Cyflumetofen is over 10,000-fold more toxic to spider mites than to predatory mites, whereas comparators show narrow or negative selectivity margins. |
| Conditions | In vivo spray and topical application bioassays on T. cinnabarinus and N. barkeri. |
Allows agricultural buyers to procure a chemical control agent that will not eradicate expensive, mass-reared predatory mites used in IPM programs.
Cyflumetofen differentiates itself from other in-class Complex II inhibitors by maintaining efficacy against specific target-site mutations. In populations of Tetranychus urticae carrying the H258Y mutation in succinate dehydrogenase subunit B, close in-class comparators like cyenopyrafen and pyflubumide exhibit strong cross-resistance, rendering them ineffective [1]. Cyflumetofen, however, does not show cross-resistance to the H258Y mutation, maintaining its baseline acaricidal activity [1]. This unique resistance-breaking profile makes it a superior procurement choice for regions with a history of heavy SDHI or METI application.
| Evidence Dimension | Cross-resistance to H258Y SDH mutation |
| Target Compound Data | Retains full efficacy (no cross-resistance) against H258Y mutated T. urticae. |
| Comparator Or Baseline | Cyenopyrafen and Pyflubumide (exhibit strong cross-resistance and efficacy failure). |
| Quantified Difference | Cyflumetofen maintains susceptibility in H258Y strains where alternative SDHIs fail completely. |
| Conditions | Bioassays on H258 and Y258 near-isogenic lines of T. urticae. |
Provides formulators and growers with a reliable active ingredient for markets where pests have already developed resistance to other modern Complex II inhibitors.
Cyflumetofen is formulated as a pro-acaricide that requires in vivo de-esterification and decarboxylation to form its active principle, AB-1 [1]. Because the parent compound (Cyflumetofen) exhibits very weak direct inhibition of mitochondrial complex II in non-target organisms, it offers superior handling safety and formulation stability (e.g., in Suspension Concentrates) compared to direct-acting toxins [1]. Once ingested by the target mite, it is rapidly converted to AB-1, which binds to the SDH complex. This prodrug mechanism ensures that the active toxicant is generated only within the target pest, minimizing occupational exposure risks during manufacturing and field application[2].
| Evidence Dimension | Active site inhibition potency (Parent vs. Metabolite) |
| Target Compound Data | Parent Cyflumetofen has weak direct toxicity; active metabolite AB-1 is the potent SDH inhibitor. |
| Comparator Or Baseline | Direct-acting acaricides (e.g., abamectin) which are fully toxic in their formulated state. |
| Quantified Difference | The prodrug formulation limits environmental and handling toxicity, relying on pest-specific metabolism to achieve its 200-fold target-site potency. |
| Conditions | In vitro structural analysis and ATP content measurement in mite homogenates. |
Enhances the safety profile for chemical handlers and formulators while ensuring high stability in commercial suspension concentrate (SC) products.
Because Cyflumetofen exhibits a >13,000-fold selectivity factor for phytophagous mites over predatory mites, it is the optimal active ingredient for formulations used in high-value crops (e.g., strawberries, almonds, citrus) where mass-reared predatory mites (like Phytoseiulus persimilis) are actively released. It allows growers to suppress pest outbreaks chemically without resetting their biological control populations [1].
Cyflumetofen is highly suited for inclusion in rotational resistance management programs. Its lack of cross-resistance to the H258Y target-site mutation ensures it can clear populations of Tetranychus urticae that have become immune to other SDHIs (like cyenopyrafen) or older Complex I inhibitors[2].
Due to its pro-acaricide nature, Cyflumetofen remains relatively inert until metabolically activated to AB-1 within the pest. This makes it an ideal candidate for manufacturing stable, low-occupational-risk Suspension Concentrate (SC) formulations that prioritize handler safety and extended shelf-life over highly volatile or direct-acting toxic alternatives [3].
Irritant;Environmental Hazard